3-Methyl-5-oxo-5-(4-phenoxyphenyl)valeric acid

Description

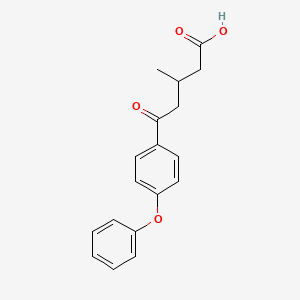

3-Methyl-5-oxo-5-(4-phenoxyphenyl)valeric acid is a valeric acid derivative characterized by a ketone group at the 5th carbon and a 4-phenoxyphenyl substituent. Its molecular formula is C₁₈H₁₈O₄, with a molecular weight of 298.34 g/mol (calculated). Structurally, it combines a branched aliphatic chain (3-methyl group) with an aromatic phenoxy moiety, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

3-methyl-5-oxo-5-(4-phenoxyphenyl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-13(12-18(20)21)11-17(19)14-7-9-16(10-8-14)22-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYAXTGWBVNYXRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645495 | |

| Record name | 3-Methyl-5-oxo-5-(4-phenoxyphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64157-56-8 | |

| Record name | 3-Methyl-5-oxo-5-(4-phenoxyphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-oxo-5-(4-phenoxyphenyl)valeric acid typically involves the reaction of 4-phenoxybenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, followed by acid hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-oxo-5-(4-phenoxyphenyl)valeric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Organic Synthesis

3-Methyl-5-oxo-5-(4-phenoxyphenyl)valeric acid serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its functional groups allow for various chemical reactions, including:

- Esterification

- Amidation

- Decarboxylation

Pharmaceutical Development

The compound is being explored for its potential as a lead compound in drug development, particularly for:

- Anti-inflammatory agents

- Analgesics

Its structural features may allow it to interact effectively with biological targets, making it a candidate for further pharmacological studies.

Research has indicated potential biological activities, including:

- Antimicrobial properties

- Anticancer effects

Studies are ongoing to elucidate the mechanisms through which this compound exerts its effects on cellular targets.

Case Study 1: Antimicrobial Activity

In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.

Case Study 2: Anti-inflammatory Effects

A recent study investigated the anti-inflammatory properties of this compound in animal models of inflammation. Results indicated a reduction in pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-Methyl-5-oxo-5-(4-phenoxyphenyl)valeric acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Valeric acid derivatives share a pentanoic acid backbone but differ in substituents at the 5th carbon. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Bioactivity: The 4-phenoxyphenyl group in the target compound may enhance HDAC inhibition compared to simpler phenyl derivatives due to increased steric bulk and aromatic interactions . Trimethoxyphenyl derivatives (e.g., 3,4,5-trimethoxy) exhibit higher solubility, which could improve bioavailability compared to hydrophobic phenoxy or thiomethyl groups .

Electrochemical and Physical Properties :

- Thiomethylphenyl substitution (C₁₂H₁₄O₃S) introduces sulfur, increasing molecular weight and lipophilicity (predicted collision cross-section: 153.1 Ų) .

- Chloro-methylphenyl substituents (C₁₃H₁₅ClO₃) likely lower the pKa of the carboxylic acid, enhancing solubility in basic environments .

Functional Group Influence: Catechol-containing derivatives (e.g., 3',4'-dihydroxyphenyl) may exhibit dual functionality: HDAC inhibition and antioxidant activity via radical scavenging . Phenoxy groups (as in the target compound) could reduce metabolic degradation compared to unsubstituted phenyl groups due to steric hindrance .

Structure-Activity Relationships (SAR)

- Aromatic Bulk: Larger substituents (e.g., phenoxy, trimethoxy) may improve binding to HDAC enzymes but reduce cell membrane permeability.

- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) groups enhance solubility, while chloro (electron-withdrawing) groups increase acidity and reactivity.

Biological Activity

3-Methyl-5-oxo-5-(4-phenoxyphenyl)valeric acid is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a valeric acid backbone and a phenoxyphenyl substituent, positions it as a candidate for various therapeutic applications, particularly in inflammation and pain management.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 298.34 g/mol. The compound features a ketone functional group and is recognized for its reactivity, particularly involving nucleophilic attacks on the carbonyl group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈O₄ |

| Molecular Weight | 298.34 g/mol |

| Functional Groups | Ketone, Carboxylic Acid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with specific enzymes and molecular pathways. Preliminary studies indicate that it may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. By inhibiting COX-2, the compound could reduce the production of pro-inflammatory mediators such as prostaglandins, thereby alleviating pain and inflammation.

Antiinflammatory Properties

Research has highlighted the potential anti-inflammatory effects of this compound. In vitro studies have shown that it can significantly inhibit the production of inflammatory cytokines in various cell lines, suggesting its utility in treating conditions characterized by chronic inflammation.

Anticancer Activity

Emerging evidence suggests that this compound may also possess anticancer properties. Studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms that involve the modulation of apoptotic pathways. Further research is required to elucidate these effects fully.

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that treatment with this compound resulted in a dose-dependent reduction in COX-2 expression in human fibroblast cells, indicating its potential as an anti-inflammatory agent.

- Apoptosis Induction : In cancer research, this compound was shown to activate caspase pathways in breast cancer cell lines, leading to increased apoptosis rates compared to untreated controls.

- Synergistic Effects : Preliminary findings suggest that combining this compound with other pharmacological agents may enhance its therapeutic efficacy against inflammatory diseases.

Q & A

Basic: What are the recommended methods for synthesizing 3-Methyl-5-oxo-5-(4-phenoxyphenyl)valeric acid?

Answer:

A common approach involves iodolactonization of substituted pentenoic acid precursors. For example, iodination of 2-phenyl-4-pentenoic acid derivatives can yield γ-lactone intermediates, which are hydrolyzed to form the target compound. This method, adapted from valeric acid synthesis protocols, achieves yields of ~77–88% under controlled stoichiometric conditions (1:2 acid-to-iodine ratio) . Optimization steps include monitoring reaction kinetics in chloroform and verifying product stability via carbon/hydrogen analysis.

Basic: How can vibrational spectroscopy (e.g., IR) be applied to characterize the structure of this compound?

Answer:

Matrix isolation infrared (IR) spectroscopy is effective for identifying stable conformers and hydrogen-bonded dimers. For valeric acid derivatives, key spectral regions include:

- C=O stretching (~1700–1750 cm⁻¹) to confirm the ketone group.

- O-H stretching (2500–3500 cm⁻¹) to analyze hydrogen bonding in dimeric forms.

- Aliphatic chain vibrations (1200–1400 cm⁻¹) to distinguish linear vs. branched configurations. Theoretical calculations (e.g., DFT) should complement experimental data to resolve ambiguities in alkyl chain geometry .

Advanced: What experimental models are suitable for evaluating the neuroprotective effects of this compound?

Answer:

- In vivo models : Aluminum chloride-induced Alzheimer’s disease (AD) in rats, assessing memory reversal via Elevated Plus Maze (EPM) and Hebb-Williams Maze (HWM) tests. Co-administration with rivastigmine or piracetam can reveal synergistic effects .

- Biomarker analysis : Quantify amyloid-β1–42 levels in plasma using ELISA to validate reductions in neurotoxic deposits .

- In vitro assays : Test HDAC (histone deacetylase) inhibition activity, as valeric acid derivatives are known to modulate epigenetic pathways linked to neuroprotection .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

Discrepancies often arise from:

- Dosage variations : Conduct dose-response studies (e.g., 10–100 mg/kg in rodents) to establish optimal therapeutic windows.

- Metabolic differences : Use germ-free vs. conventional microbiota animal models to assess gut microbial contributions to bioactivity .

- Analytical limitations : Cross-validate findings using orthogonal methods (e.g., LC-MS for metabolite quantification alongside behavioral assays) .

Advanced: What are the challenges in studying the compound’s pharmacokinetics, and how can they be addressed?

Answer:

- Low bioavailability : Use nanoencapsulation (e.g., liposomes) to enhance solubility and intestinal absorption.

- Rapid metabolism : Perform timed plasma/tissue sampling paired with LC-MS to track parent compound and metabolites (e.g., phenylvaleric acid derivatives) .

- Species-specific effects : Compare pharmacokinetic profiles in rodents vs. humanized models (e.g., gut microbiota-transplanted mice) .

Basic: What analytical techniques are recommended for purity assessment?

Answer:

- HPLC : Use C18 columns with UV detection (λ = 210–220 nm) for quantifying valeric acid derivatives. Mobile phases often combine acetonitrile and 0.1% formic acid .

- NMR : ¹H and ¹³C NMR to confirm structural integrity, focusing on methyl (δ ~1.0–1.5 ppm) and aromatic proton signals (δ ~6.8–7.5 ppm) .

- GC-MS : For volatile impurities, employ DB-5MS columns and electron ionization .

Advanced: How does the compound’s HDAC inhibition activity compare to other short-chain fatty acids (SCFAs)?

Answer:

Valeric acid derivatives exhibit HDAC inhibition potency in the order: butyric acid > valeric acid > propionic acid . Specificity can be tested via:

- Enzyme assays : Measure IC₅₀ values against HDAC isoforms (e.g., HDAC1, HDAC3) using fluorogenic substrates.

- Gene expression profiling : RNA-seq of T cells treated with the compound can reveal upregulated immune effector genes (e.g., IFN-γ, Granzyme B) .

Basic: What safety precautions are required when handling this compound?

Answer:

- Skin/eye protection : Use nitrile gloves and goggles due to irritant properties of carboxylic acids .

- Ventilation : Work in fume hoods to avoid inhalation of volatile byproducts.

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How can computational modeling aid in optimizing this compound’s structure for enhanced activity?

Answer:

- Docking studies : Simulate interactions with HDAC enzymes using AutoDock Vina; prioritize modifications to the 4-phenoxyphenyl group for improved binding .

- QSAR modeling : Correlate substituent electronegativity (e.g., methyl vs. fluoro groups) with bioactivity data to predict potent analogs .

Advanced: What mechanisms explain the compound’s dual role in neuroprotection and immunomodulation?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.